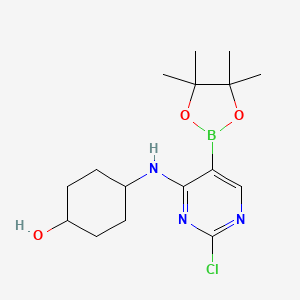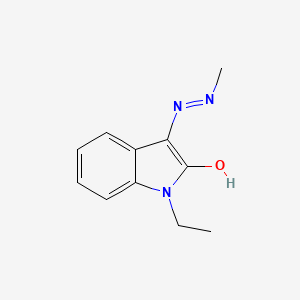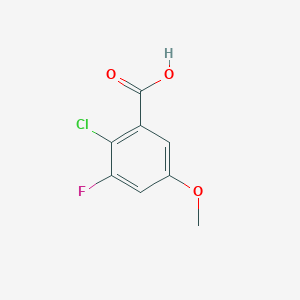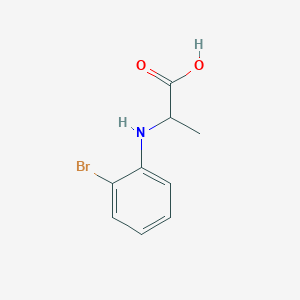
trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol: is a complex organic compound that features a cyclohexanol core with a substituted pyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 2-chloro-5-bromopyrimidine, undergoes a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the pyrimidinyl intermediate.
Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with trans-4-aminocyclohexanol under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidinyl group to its corresponding amine derivatives.
Substitution: The chloro group in the pyrimidinyl ring can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of aminocyclohexanol derivatives.
Substitution: Formation of substituted pyrimidinyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry:
- Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
Uniqueness:
- The presence of both a cyclohexanol moiety and a pyrimidinyl group makes trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol unique compared to its analogs. This dual functionality allows for diverse chemical reactivity and potential applications in various fields.
特性
分子式 |
C16H25BClN3O3 |
|---|---|
分子量 |
353.7 g/mol |
IUPAC名 |
4-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H25BClN3O3/c1-15(2)16(3,4)24-17(23-15)12-9-19-14(18)21-13(12)20-10-5-7-11(22)8-6-10/h9-11,22H,5-8H2,1-4H3,(H,19,20,21) |
InChIキー |
XADHMZNFFIYIHJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)





![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)
